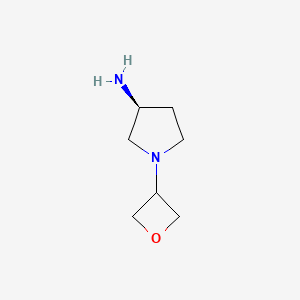

(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(oxetan-3-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPDNZPMZCNHS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286055 | |

| Record name | (3S)-1-(3-Oxetanyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256667-60-3 | |

| Record name | (3S)-1-(3-Oxetanyl)-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256667-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-1-(3-Oxetanyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine: Pathways and Protocols for Drug Discovery Professionals

Executive Summary

(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine is a valuable chiral building block in modern medicinal chemistry, merging two highly sought-after structural motifs: the chiral 3-aminopyrrolidine scaffold and the oxetane ring. The oxetane moiety is increasingly utilized as a versatile bioisostere to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2][3][4] The (3S)-aminopyrrolidine core provides a rigid, three-dimensional framework that is a cornerstone in the design of a multitude of bioactive agents.[5][6] This guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate, focusing on methodological rationale, detailed experimental protocols, and comparative analysis to inform process development and scale-up for drug discovery applications.

Strategic Imperatives: The Value of the Oxetane-Pyrrolidine Scaffold

The strategic incorporation of small, strained ring systems has become a powerful tactic in drug design. The oxetane ring, a four-membered cyclic ether, is particularly noteworthy. Its unique electronic and conformational properties allow it to serve as a polar surrogate for gem-dimethyl groups or as a metabolically robust isostere for carbonyl functionalities.[7] The introduction of an oxetane can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile by:

-

Increasing Aqueous Solubility: The polar oxygen atom enhances hydrogen bonding capacity.[3]

-

Improving Metabolic Stability: The ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[3][4]

-

Modulating Basicity: The electron-withdrawing nature of the oxetane oxygen can lower the pKa of adjacent amines, a crucial factor for optimizing cell permeability and mitigating off-target effects like hERG channel inhibition.[3]

When combined with the stereochemically defined (3S)-aminopyrrolidine, the resulting scaffold offers a versatile platform for generating novel chemical entities with improved drug-like properties.

Retrosynthetic Analysis and Key Strategic Considerations

A retrosynthetic analysis of the target molecule, this compound, reveals two primary and highly convergent synthetic strategies. The most logical disconnection point is the C1-N bond between the pyrrolidine ring nitrogen and the oxetane ring.

This leads to two main forward-synthetic approaches:

-

Pathway A (Reductive Amination): Formation of the C1-N bond by reacting a chiral 3-aminopyrrolidine precursor with oxetan-3-one, followed by in-situ reduction.

-

Pathway B (Nucleophilic Alkylation): Formation of the C1-N bond via an SN2 reaction between a chiral 3-aminopyrrolidine precursor and an oxetane bearing a suitable leaving group at the 3-position.

A critical element in both strategies is the use of a protecting group for the 3-amino functionality to ensure regioselective reaction at the pyrrolidine ring nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for C1-N bond formation and its facile removal under acidic conditions that do not compromise the integrity of the final product.

Caption: Workflow for the Reductive Amination Pathway.

Experimental Protocols

Step 1: Reductive Amination to form tert-Butyl (3S)-(1-(oxetan-3-yl)pyrrolidin-3-yl)carbamate

-

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for the reductive amination of secondary amines. It is less sensitive to moisture and pH than other hydrides like sodium cyanoborohydride. The reaction proceeds via the formation of an iminium ion intermediate, which is rapidly reduced in situ.

-

Procedure:

-

To a stirred solution of tert-butyl (3S)-pyrrolidin-3-ylcarbamate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) at room temperature, add oxetan-3-one (1.1 eq).

-

Add glacial acetic acid (1.1 eq) to the mixture and stir for 20-30 minutes to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any minor exotherm with a water bath.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure protected product.

-

Step 2: Boc Deprotection to yield this compound

-

Rationale: The Boc group is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard method that allows for easy removal of the acid and solvent post-reaction. Alternatively, HCl in an organic solvent like dioxane or methanol can be used to directly afford the hydrochloride salt, which is often more crystalline and stable.

-

Procedure (TFA Method):

-

Dissolve the product from Step 1 (1.0 eq) in DCM (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (5-10 eq) dropwise.

-

Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in DCM and basify by the slow addition of a saturated NaHCO₃ or 1M NaOH solution to a pH > 10.

-

Extract the aqueous layer multiple times with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product as a free base.

-

Pathway B: Synthesis via Nucleophilic Alkylation

Workflow Overview

Caption: Workflow for the Nucleophilic Alkylation Pathway.

Experimental Protocols

Step 1: Nucleophilic Alkylation

-

Rationale: This SN2 reaction requires a non-nucleophilic base to neutralize the acid formed during the reaction. A polar aprotic solvent like acetonitrile or DMF is used to facilitate the substitution. 3-Tosyloxyoxetane or 3-bromooxetane serve as effective electrophiles.

-

Procedure:

-

To a solution of tert-butyl (3S)-pyrrolidin-3-ylcarbamate (1.0 eq) in acetonitrile (approx. 0.1 M), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Add the oxetane electrophile (e.g., 3-tosyloxyoxetane, 1.2 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude material by flash column chromatography as described in Pathway A.

-

Step 2: Boc Deprotection

-

The protocol for this step is identical to that described in Pathway A.

Comparative Analysis and Process Validation

| Parameter | Pathway A: Reductive Amination | Pathway B: Nucleophilic Alkylation |

| Starting Materials | Boc-(3S)-aminopyrrolidine, Oxetan-3-one | Boc-(3S)-aminopyrrolidine, 3-Halo/Tosyloxy-oxetane |

| Key Reagents | NaBH(OAc)₃, Acetic Acid | K₂CO₃ or DIPEA |

| Reaction Conditions | Mild (0 °C to room temperature) | Elevated temperatures (60-80 °C) |

| Typical Yield | Generally high (>75% over 2 steps) | Moderate to high (60-80% over 2 steps) |

| Scalability | Excellent; reagents are cost-effective. | Good; can be limited by stability of electrophile. |

| Advantages | Faster reaction times, milder conditions, high efficiency. | Good alternative if oxetan-3-one is unavailable. |

| Disadvantages | Oxetan-3-one can be unstable. | Requires higher temperatures and longer reaction times. |

Self-Validating Systems: In-Process Controls and Final Product Analysis

To ensure the integrity of the synthesis, a robust analytical framework is essential.

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) with appropriate visualization stains (e.g., ninhydrin for amines, KMnO₄ for reducible groups) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to track the consumption of starting materials and the formation of products.

-

Product Identification: The structure of the intermediate and final product must be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

-

Purity Assessment: Final product purity should be determined using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD). The enantiomeric excess (e.e.) of the chiral product should be confirmed using chiral HPLC to ensure no racemization has occurred during the synthesis.

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence involving the reductive amination of tert-butyl (3S)-pyrrolidin-3-ylcarbamate with oxetan-3-one, followed by acidic deprotection of the Boc group. This pathway is characterized by mild conditions, high yields, and excellent scalability, making it the preferred route for drug discovery and development applications. The alternative nucleophilic alkylation pathway provides a viable, albeit often less efficient, backup strategy. Both routes underscore the power of modern synthetic methodologies in constructing complex, high-value chemical building blocks for the advancement of pharmaceutical research.

References

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. enamine.net [enamine.net]

- 7. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine, a chiral synthetic building block of significant interest in modern medicinal chemistry. This document is intended to serve as a practical resource for researchers and drug development professionals, offering not only a compilation of available data but also a detailed exploration of the experimental and computational methodologies for their determination. The causality behind experimental choices and the implications of these properties for drug discovery are central themes of this guide.

Introduction: The Strategic Importance of the Oxetane-Pyrrolidine Scaffold

This compound (Figure 1) is a fascinating small molecule that incorporates two key structural motifs increasingly utilized in contemporary drug design: a chiral pyrrolidine ring and a strained oxetane moiety. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous natural products and approved drugs, offering a three-dimensional architecture that can effectively explore pharmacophore space.[1][2][3] Its stereochemistry is crucial for specific molecular interactions with biological targets.[4][5][6]

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "molecular chameleon" in medicinal chemistry.[7] It can act as a bioisosteric replacement for commonly used but often problematic functional groups like gem-dimethyl or carbonyl groups.[8] The introduction of an oxetane can profoundly and beneficially influence a molecule's physicochemical properties, including aqueous solubility, metabolic stability, lipophilicity, and the basicity of proximal amines.[1][7][9] The inherent ring strain of the oxetane also presents unique opportunities for molecular design and can influence metabolic pathways.[10]

The combination of these two motifs in this compound creates a molecule with a unique set of properties that are highly relevant to its potential applications as a fragment or lead compound in drug discovery programs. A thorough understanding of its physicochemical profile is therefore paramount for its effective utilization.

Figure 1: Chemical Structure of this compound

A simplified workflow for determining pKa values using potentiometric titration.

Lipophilicity (logP): Balancing Polarity and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter in drug discovery. It influences a compound's solubility, permeability across biological membranes, and binding to plasma proteins and metabolic enzymes.

4.1. Predicted Lipophilicity

4.2. Experimental Determination of logP

The shake-flask method is the gold standard for the experimental determination of logP.

Protocol: Shake-Flask Method for logP Determination

-

Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Sample Preparation: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel. Add the sample solution and shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility: A Key to Bioavailability

Aqueous solubility is a critical factor for the oral bioavailability of a drug candidate. Poor solubility can lead to low absorption and insufficient drug exposure at the target site.

5.1. Qualitative Assessment

Based on its structure, this compound is expected to have moderate to high aqueous solubility. The presence of two basic amine groups, which can be protonated at physiological pH, and the polar oxetane ring contribute to its hydrophilic character.

5.2. Experimental Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays can be employed to quantify the aqueous solubility of the compound.

Protocol: Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and solid compound.

-

Sample Processing: After equilibration, filter or centrifuge the samples to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Report the solubility in units of µg/mL or µM at each pH.

Synthesis and Chirality

The synthesis of this compound can be achieved through a variety of synthetic routes. A plausible and efficient method involves the reductive amination of a chiral pyrrolidine starting material with oxetan-3-one. [12][13] 6.1. Proposed Synthetic Route: Reductive Amination

A likely synthetic pathway involves the reaction of (S)-3-aminopyrrolidine (or a suitable N-protected derivative) with oxetan-3-one in the presence of a reducing agent. [12][13]Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation. [14]The stereochemistry of the final product is dictated by the chirality of the starting (S)-3-aminopyrrolidine. [6][15]

Figure 3: Proposed Synthesis via Reductive Amination

A conceptual diagram of the proposed synthetic route to this compound.

The chirality of the final molecule is of utmost importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. [4][5][6]Therefore, maintaining the stereochemical integrity throughout the synthesis is a critical consideration.

Conclusion: A Promising Scaffold with Favorable Physicochemical Properties

This compound is a chiral building block that embodies several desirable features for modern drug discovery. Its predicted physicochemical profile suggests a compound with good aqueous solubility, a favorable lipophilicity for membrane permeability, and two distinct basic centers that can be tailored for optimal target engagement and ADME properties. The strategic incorporation of the oxetane moiety is expected to confer metabolic stability and fine-tune the basicity of the molecule.

While experimental data for some key properties are yet to be reported, the theoretical analysis and the availability of established methodologies for their determination provide a solid foundation for the rational application of this promising scaffold in the design and synthesis of novel therapeutic agents. Further experimental characterization will undoubtedly solidify its position as a valuable tool in the medicinal chemist's arsenal.

References

- Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature reviews Drug discovery, 1(10), 753-768. [Link]

-

PubChem. (n.d.). 3-(oxetan-3-yl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

- Google Patents. (n.d.). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new tool for the medicinal chemist. Angewandte Chemie International Edition, 49(7), 1154-1164. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science: IJBS, 2(2), 85. [Link]

-

Ahmad, S., Yousaf, M., Mansha, A., Rasool, N., Zahoor, A. F., Hafeez, F., & Rizvi, S. M. A. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1425. [Link]

-

Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Thakkar, S., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC medicinal chemistry. [Link]

-

PubChemLite. (n.d.). 3-[(oxetan-3-yl)amino]propan-1-ol. Retrieved from [Link]

-

Hu, X., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. Frontiers in Chemistry, 12, 1364720. [Link]

-

Xu, Y., Wang, J., Deng, G. J., & Shao, W. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications, 59(28), 4117-4130. [Link]

-

Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

-

admetSAR. (2023). Index. Retrieved from [Link]

-

Fish, P. V., et al. (2009). Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template. Bioorganic & medicinal chemistry letters, 19(16), 4646–4650. [Link]

-

Yang, H., et al. (2024). admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Nucleic acids research, 52(W1), W645–W652. [Link]

-

PubChemLite. (n.d.). 3-[(oxetan-3-yl)amino]propan-1-ol. Retrieved from [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Buy (3R)-3-(oxetan-3-yl)pyrrolidine [smolecule.com]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-(Oxetan-3-yl)pyrrolidine | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

biological activity of oxetane-containing pyrrolidines

An In-depth Technical Guide to the Biological Activity of Oxetane-Containing Pyrrolidines

Abstract

The strategic incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of a particularly potent combination: the fusion of the oxetane and pyrrolidine rings. We will explore the synergistic impact of this hybrid scaffold on critical drug-like properties, including aqueous solubility, metabolic stability, lipophilicity, and target engagement. Through an analysis of key biological targets, structure-activity relationships (SAR), and detailed experimental protocols, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the unique advantages of oxetane-containing pyrrolidines in their discovery campaigns.

Introduction: The Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, both the pyrrolidine and oxetane rings are considered "privileged scaffolds". Pyrrolidine, a five-membered saturated heterocycle, is a ubiquitous feature in a vast number of natural products and FDA-approved drugs, prized for its role as a versatile structural backbone.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[1][4][5]

The oxetane ring, a four-membered cyclic ether, has gained significant traction more recently.[6][7] Initially viewed as a synthetic curiosity, it is now recognized as a powerful tool for modulating physicochemical properties.[8][9] The incorporation of an oxetane can profoundly influence a molecule's solubility, metabolic stability, and conformational profile, often serving as a polar, metabolically robust isostere for gem-dimethyl or carbonyl groups.[10][11]

The combination of these two motifs creates a scaffold that is greater than the sum of its parts. Attaching an oxetane ring to a pyrrolidine core imparts a unique set of properties that can overcome common challenges in drug development, transforming a promising lead into a viable clinical candidate.

Physicochemical and Pharmacokinetic Advantages of the Oxetane-Pyrrolidine Scaffold

The decision to incorporate an oxetane into a pyrrolidine-containing molecule is driven by the pursuit of a superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhanced target interaction. The oxetane's influence is multifaceted and context-dependent.[10]

Enhancement of Aqueous Solubility and Lipophilicity Modulation

A primary challenge in drug discovery is achieving adequate aqueous solubility. The oxetane ring, with its polar ether oxygen, acts as a potent "solubilizing group". Replacing a non-polar moiety like a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility, in some cases by a factor of over 4000, while occupying a similar spatial volume.[10] This effect is particularly pronounced in highly lipophilic scaffolds.[10] Concurrently, this substitution typically reduces lipophilicity (logP), a desirable trait for improving overall drug-like properties.[8][10]

Increased Metabolic Stability

Metabolic lability is a frequent cause of drug candidate failure. The oxetane ring is metabolically robust and can serve as a "metabolic shield".[8] When placed at a position prone to oxidative metabolism by cytochrome P450 (CYP) enzymes, it can block these pathways and increase the compound's half-life.[8][12] This is a key reason for its use as a replacement for the metabolically susceptible gem-dimethyl group.[10][11]

Basicity (pKa) Attenuation

The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect.[11] When the oxetane is positioned alpha to the pyrrolidine nitrogen, it can significantly lower the amine's basicity (pKa).[10][11] This reduction in pKa has profound pharmacological implications:

-

Reduced hERG Liability: High basicity is often linked to off-target activity at the hERG potassium channel, a major cause of cardiotoxicity. By lowering the pKa, oxetane incorporation can mitigate this risk.[13][14]

-

Improved Cell Permeability: A lower pKa means the amine is less likely to be protonated at physiological pH (7.4), which can improve its ability to cross cell membranes.

-

Modulated Target Binding: Changes in basicity can alter the strength of ionic interactions with target proteins, providing a handle for optimizing potency and selectivity.[15]

Conformational Rigidity and Three-Dimensionality

The strained four-membered ring of oxetane introduces significant conformational rigidity.[16] This pre-organizes the molecule into a more defined shape, which can lead to higher binding affinity and selectivity for its biological target by reducing the entropic penalty of binding. Furthermore, the non-planar, sp3-rich nature of the oxetane-pyrrolidine scaffold enhances the overall three-dimensionality of the molecule, a feature strongly correlated with higher clinical success rates.[12][14]

Synthetic Strategies for Oxetane-Containing Pyrrolidines

The construction of the oxetane-pyrrolidine core can be achieved through several reliable synthetic routes. One of the most efficient methods is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene bearing an oxetane moiety.[3][17]

Diagram 1: General Synthetic Workflow via 1,3-Dipolar Cycloaddition

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Therapeutic potential of pyrrole and pyrrolidine analogs: an update | Semantic Scholar [semanticscholar.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Buy (3R)-3-(oxetan-3-yl)pyrrolidine [smolecule.com]

- 17. researchgate.net [researchgate.net]

The Structure-Activity Relationship of (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent three-dimensionality and stereochemical complexity allow for precise exploration of chemical space, leading to potent and selective interactions with a wide array of biological targets.[3] Concurrently, the oxetane motif has emerged as a highly sought-after functional group in modern drug design.[4][5] Its unique electronic and steric properties can profoundly influence a molecule's physicochemical characteristics, often leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[6][7] This technical guide provides an in-depth, prospective analysis of the structure-activity relationship (SAR) of (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine, a molecule that synergistically combines these two valuable moieties. While specific biological data for this exact compound is not extensively published, this paper will construct a robust, hypothetical SAR framework based on established medicinal chemistry principles and data from related analogs. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the rational design and optimization of novel therapeutics based on this promising chemical scaffold.

Introduction: The Strategic Amalgamation of Pyrrolidine and Oxetane

The molecule this compound represents a deliberate and strategic combination of two key building blocks in contemporary drug discovery. The core, a (3S)-pyrrolidin-3-amine, provides a chiral, three-dimensional framework. The stereochemistry at the C3 position is critical for specific interactions with biological targets, such as enzymes and receptors, where enantioselectivity is paramount for efficacy and safety.[3] The primary amine at this position offers a key hydrogen-bonding donor and a site for further chemical modification.

The N-substitution with an oxetan-3-yl group is a modern medicinal chemistry tactic to enhance "drug-like" properties.[8][9] The oxetane ring, a four-membered cyclic ether, is not merely a passive linker. Its strained ring system and the electronegativity of the oxygen atom introduce a dipole, increasing polarity and often improving aqueous solubility.[6] Furthermore, the oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, offering a metabolically more stable alternative while maintaining or improving biological activity.[8][10] A crucial feature is the oxetane's ability to lower the pKa of adjacent amines through its inductive effect, a property that can be exploited to fine-tune a compound's ionization state at physiological pH, thereby impacting its permeability, target engagement, and off-target activities.[7]

This guide will deconstruct the this compound scaffold to propose a detailed SAR exploration, outlining key points of diversification and predicting their impact on biological activity.

Deconstruction of the Scaffold for SAR Analysis

To systematically explore the SAR of this compound, we can dissect the molecule into three primary regions for modification. The following diagram illustrates these key diversification points:

Caption: Key regions for SAR exploration.

Region 1: The Oxetane Moiety - A Physicochemical Modulator

The oxetane ring is a powerful tool for optimizing pharmacokinetic properties.[4] Its influence extends beyond simple steric bulk.

-

Impact on Solubility and Lipophilicity: The replacement of a more lipophilic group (e.g., a cyclobutyl or cyclopentyl ring) on the pyrrolidine nitrogen with the oxetane is predicted to increase aqueous solubility and decrease lipophilicity (LogD).[6] This is a critical modification for improving oral bioavailability and reducing off-target effects associated with high lipophilicity.

-

Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism compared to, for instance, a gem-dimethyl group, which it can bioisosterically replace.[8][10] This can lead to a longer half-life and reduced metabolic clearance.

-

Modulation of Pyrrolidine Nitrogen Basicity: The electron-withdrawing nature of the oxetane oxygen will decrease the basicity of the pyrrolidine nitrogen. This can be advantageous in reducing interactions with targets like the hERG channel, a common liability for basic amines.

Table 1: Predicted Physicochemical Impact of Oxetane Modifications

| Modification of Oxetane Ring | Predicted Impact on Solubility | Predicted Impact on Metabolic Stability | Predicted Impact on Pyrrolidine N pKa | Rationale |

| Substitution on Oxetane (e.g., methyl, fluoro) | Variable | May decrease | Minor change | Substituents can alter polarity and introduce new metabolic sites. |

| Replacement with Cyclobutane | Decrease | Variable | Increase | Removal of the polar oxygen atom increases lipophilicity. |

| Replacement with Tetrahydrofuran | Minor Change | Variable | Minor Change | Ring size and polarity are similar, but conformational differences exist. |

Region 2: The Pyrrolidine Core - A Stereochemical Anchor

The pyrrolidine ring serves as the central scaffold, and its structure is critical for orienting the other functional groups for optimal target interaction.[1][3]

-

Stereochemistry: The (3S) configuration is a key determinant of activity. It is highly probable that the enantiomer, (3R)-1-(oxetan-3-yl)pyrrolidin-3-amine, will exhibit significantly different, likely lower, potency against a specific biological target due to the precise stereochemical requirements of protein binding pockets. An early step in any SAR campaign should be the synthesis and testing of the (3R) enantiomer to confirm the importance of this stereocenter.

-

Ring Conformation: The pyrrolidine ring is not planar and exists in envelope or twisted conformations.[3] Substitutions on the ring can influence this conformational preference, which in turn can affect the spatial relationship between the oxetane and the C3-amine, impacting biological activity.

-

Ring Modification: Expansion to a piperidine or contraction to an azetidine ring would significantly alter the geometry and is likely to be detrimental to activity if the pyrrolidine scaffold is a key pharmacophore.

Region 3: The C3-Amine - The Primary Point of Interaction

The primary amine at the C3 position is a likely key interaction point with the biological target, probably through hydrogen bonding or salt bridge formation. Therefore, modifications at this position are expected to have a profound impact on potency.

-

N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) will increase steric bulk and may disrupt key hydrogen bonds, likely reducing potency. However, in some cases, these groups can access additional hydrophobic pockets in the binding site, potentially increasing affinity.

-

Acylation/Sulfonylation: Conversion of the amine to an amide or sulfonamide will neutralize its basicity and introduce hydrogen bond acceptors. This is a common strategy to probe the requirements of the binding site and can lead to highly potent and selective compounds.

-

Bioisosteric Replacement: Replacing the amine with other functional groups of similar size and hydrogen bonding capability, such as a hydroxyl group or a small amide, would be a valuable experiment to understand the precise nature of the interaction with the target.

Postulated Biological Targets and Therapeutic Applications

Given the prevalence of the pyrrolidine scaffold in biologically active molecules, this compound could plausibly interact with several classes of biological targets.[11]

-

G-Protein Coupled Receptors (GPCRs): Many GPCR ligands contain a basic amine that interacts with an acidic residue (e.g., aspartate) in the transmembrane domain. The pyrrolidine scaffold can correctly position this amine for such an interaction.

-

Kinases: A significant number of kinase inhibitors utilize a substituted amine to form a key hydrogen bond in the hinge region of the ATP binding site. The overall shape and electronics of the molecule could make it a candidate for a kinase inhibitor scaffold.

-

Ion Channels and Transporters: These membrane proteins often have binding sites that accommodate charged species, making the protonated form of the molecule a potential ligand.

The diverse potential targets suggest that this scaffold could be explored for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[11]

Experimental Protocols for SAR Elucidation

A systematic approach to elucidating the SAR of this scaffold requires robust and reproducible experimental protocols.

Synthesis of Analogs

The synthesis of analogs for SAR studies would likely start from a common intermediate, such as a protected (3S)-aminopyrrolidine.

Caption: A generalized synthetic workflow for analog generation.

Step-by-Step Protocol for N-Alkylation (Reductive Amination):

-

Dissolution: Dissolve the protected (3S)-aminopyrrolidine (1 equivalent) and oxetan-3-one (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA for a Boc group) to yield the core scaffold.

In Vitro Biological Assays

Based on the postulated targets, the following assays would be critical for initial screening and SAR determination.

GPCR Binding Assay (Radioligand Competition): [12][13]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Buffer: Use a binding buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Competition Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a known radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the test compound (from the synthesized library).

-

Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Kinase Inhibition Assay (Luminescence-Based): [14][15]

-

Reagents: Use a commercial kinase assay kit (e.g., ADP-Glo™) which measures ADP production as an indicator of kinase activity.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate peptide, and ATP to a kinase reaction buffer. Add the test compound or DMSO control.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine (CAS 1256667-60-3) for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles is a key strategy for optimizing the pharmacological profile of drug candidates. The compound (3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine, identified by CAS number 1256667-60-3, represents a quintessential example of this design approach, merging two privileged scaffolds: the oxetane and the pyrrolidine rings. This guide provides a comprehensive technical overview of this compound, synthesizing its known properties with the well-established roles of its constituent moieties in drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in leveraging this and similar building blocks in their research endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a chiral synthetic building block that is becoming increasingly relevant in the design of novel therapeutics. Its structure is characterized by a pyrrolidine ring substituted at the nitrogen with an oxetanyl group and bearing an amine group at the 3-position with a specific stereochemistry.

Table 1: Core Compound Properties

| Property | Value | Source |

| CAS Number | 1256667-60-3 | [] |

| Molecular Formula | C₇H₁₄N₂O | [] |

| Molecular Weight | 142.20 g/mol | [2] |

| IUPAC Name | This compound | [] |

| Synonyms | (3S)-1-(3-oxetanyl)-3-Pyrrolidinamine | [3] |

The Strategic Importance of the Oxetane and Pyrrolidine Moieties

The true value of this compound as a building block can be understood by examining the individual contributions of its core structures: the oxetane ring and the pyrrolidine ring.

The Oxetane Moiety: A Tool for Enhancing Drug-like Properties

The oxetane ring, a four-membered ether, has gained significant traction in medicinal chemistry as a versatile tool for improving the physicochemical properties of drug candidates.[3][4] Its incorporation is often a strategic decision to address common liabilities in drug development.

-

Improved Solubility: The polar oxygen atom and the three-dimensional structure of the oxetane ring can enhance aqueous solubility, a critical factor for bioavailability.[5]

-

Metabolic Stability: Oxetanes can serve as non-labile replacements for other functional groups that are prone to metabolic degradation.[6] Their introduction can redirect metabolism away from cytochrome P450 enzymes.[6]

-

Modulation of Basicity: When placed adjacent to an amine, the oxetane ring can reduce the basicity (pKa) of the nitrogen atom, which can be beneficial for optimizing a compound's pharmacokinetic profile and reducing off-target effects.[6]

-

Vectorial Exit: The oxetane's polarity can influence a molecule's interaction with protein targets and its overall disposition in the body.

The presence of the oxetane in this compound suggests that this building block can be used to impart these favorable properties to a larger molecule.

The Pyrrolidine Scaffold: A Privileged Structure in Bioactive Molecules

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a common feature in a vast array of natural products and synthetic drugs.[7][8] Its prevalence is due to a combination of its structural and chemical properties.

-

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the presentation of substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets.[7]

-

Chirality: The stereochemistry of substituents on the pyrrolidine ring can have a profound impact on biological activity, allowing for the development of highly selective ligands.[7]

-

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can act as a donor, facilitating interactions with protein targets.[9]

The pyrrolidine core of this compound provides a robust and stereochemically defined scaffold for the elaboration of more complex molecules.

Inferred Properties and Potential Applications of this compound

Based on the properties of its constituent moieties, we can infer several key characteristics and potential applications for this compound in drug discovery and development.

Table 2: Inferred Properties and Potential Applications

| Inferred Property | Rationale | Potential Application |

| Improved Aqueous Solubility | The presence of the polar oxetane ring and the amine group.[5] | As a building block for parent molecules with poor solubility. |

| Enhanced Metabolic Stability | The oxetane ring is generally more stable to metabolic degradation than other small alkyl groups.[6] | To block or redirect metabolism at a specific site in a molecule. |

| Modulated Basicity of the Pyrrolidine Nitrogen | The electron-withdrawing effect of the adjacent oxetane ring.[6] | To fine-tune the pKa of the pyrrolidine nitrogen for optimal pharmacokinetic properties. |

| Stereospecific Interactions with Targets | The defined (3S) stereochemistry of the amine group on the chiral pyrrolidine scaffold.[7] | As a chiral building block for the synthesis of enantiomerically pure drug candidates. |

| Versatile Synthetic Handle | The primary amine at the 3-position allows for a wide range of chemical modifications (e.g., amidation, alkylation, sulfonylation). | As a starting material for the synthesis of libraries of compounds for screening. |

The combination of the oxetane and pyrrolidine rings in a single, chiral building block makes this compound a valuable tool for the synthesis of novel compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Experimental Protocols and Considerations

While specific experimental protocols for this compound are not detailed in the literature, standard synthetic transformations involving primary amines can be applied.

General Amide Coupling Protocol

This protocol describes a general method for coupling a carboxylic acid to the primary amine of this compound.

Diagram 1: General Amide Coupling Workflow

Caption: Workflow for a standard amide coupling reaction.

Step-by-Step Methodology:

-

To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added a coupling agent such as HATU (1.1 eq) or a mixture of HOBt (1.1 eq) and EDC (1.1 eq).

-

A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) is added, and the mixture is stirred for 5-10 minutes at room temperature.

-

This compound (1.0 eq) is added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Upon completion, the reaction is diluted with an organic solvent and washed with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove excess reagents and byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Safety and Handling

A safety data sheet for this compound indicates that it is classified as a corrosive substance that causes severe skin burns and eye damage.[5]

Diagram 2: Recommended Personal Protective Equipment (PPE)

Sources

- 2. 1256667-60-3|this compound|BLD Pharm [bldpharm.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to the Enantioselective Synthesis of (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine

Foreword: The Strategic Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate fusion of validated pharmacophores into a single molecular entity represents a powerful strategy for modulating biological activity, optimizing physicochemical properties, and discovering novel intellectual property. The target molecule, (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine , is a quintessential example of this design philosophy. It marries two highly sought-after heterocyclic scaffolds: the chiral 3-aminopyrrolidine and the strained oxetane ring.

The pyrrolidine ring is a cornerstone of numerous natural products and FDA-approved drugs, prized for its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[1][2] The stereospecific introduction of an amino group at the C3 position, particularly in the (S)-configuration, provides a critical vector for interaction with biological targets, making it a key building block for a wide range of therapeutic agents, including those for neurological disorders.[3]

Concurrently, the oxetane motif has emerged from a niche curiosity to a mainstream tool in medicinal chemistry.[4] Often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the strained four-membered ether can profoundly influence a molecule's metabolic stability, aqueous solubility, and lipophilicity, often leading to improved drug-like properties.[4]

This guide provides a comprehensive, technically-grounded exploration of a robust and enantioselective synthetic pathway to this compound. We will dissect the strategic decisions underpinning the chosen route, provide detailed experimental protocols, and ground our discussion in authoritative scientific literature.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis identifies the most robust and efficient bond disconnections, leading us to readily accessible starting materials. The primary disconnection is the C-N bond between the pyrrolidine nitrogen and the oxetane ring. This disconnection strongly suggests a convergent approach, specifically a reductive amination reaction, which is known for its high efficiency and broad substrate scope.

This strategy simplifies the complex target into two key, more manageable precursors:

-

Key Precursor 1: A suitably protected chiral (3S)-aminopyrrolidine.

-

Key Precursor 2: Oxetan-3-one.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor 1: The Chiral (3S)-3-Aminopyrrolidine Scaffold

The enantioselective synthesis of the 3-aminopyrrolidine core is the most critical phase for establishing the target's absolute stereochemistry. While several methods exist, including the resolution of racemic mixtures or asymmetric cycloadditions, leveraging the "chiral pool" offers one of the most reliable and scalable approaches.[5][6] Here, we detail a field-proven synthesis starting from L-Glutamic acid.

Rationale: L-Glutamic acid is an inexpensive, enantiopure starting material. The synthetic sequence is designed to first form the pyrrolidinone ring, followed by reduction and functional group manipulations to install the C3-amine with the correct stereochemistry. Orthogonal protecting groups—tert-butyloxycarbonyl (Boc) and benzyl (Bn)—are employed to allow for selective deprotection at later stages.

Caption: Synthesis pathway for the chiral aminopyrrolidine core.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

-

Step 1: Cyclization & Protection: L-Glutamic acid is first cyclized via heating to form pyroglutamic acid. The resulting lactam nitrogen is then protected with a Boc group, and the carboxylic acid is esterified (e.g., methyl ester) to prevent side reactions.

-

Step 2: Selective Reduction: The ester is selectively reduced to the primary alcohol using a mild reducing agent like Lithium Borohydride (LiBH₄), yielding the corresponding (4R)-4-hydroxy-L-proline derivative.[7]

-

Step 3: Stereochemical Inversion via Azide Displacement: The hydroxyl group is activated by conversion to a good leaving group, typically a mesylate or tosylate. Subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF proceeds via an Sₙ2 mechanism, inverting the stereocenter at C4 to produce the C3-azido derivative with the desired (S) configuration. This stereoinversion is the cornerstone of this entire synthetic strategy.

-

Step 4: Reduction of Azide: The azide is reduced to the primary amine. Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method for this transformation, yielding the protected (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.

Synthesis of Key Precursor 2: Oxetan-3-one

The synthesis of strained four-membered rings like oxetan-3-one presents a unique challenge due to inherent ring strain.[4] While multi-step classical methods exist, modern gold catalysis has enabled a remarkably efficient one-step synthesis from a simple, commercially available precursor.[8]

Rationale: Gold catalysts, particularly Au(I) complexes, are powerful π-acids that can activate alkynes towards nucleophilic attack. The use of an external oxidant facilitates an intermolecular alkyne oxidation, generating a key α-oxo gold carbene intermediate which then undergoes a rapid intramolecular cyclization.

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one

-

Reaction: Propargyl alcohol is treated with a gold catalyst (e.g., Johnphos-Au(I) complex) and an N-oxide oxidant (e.g., Pyridine-N-oxide) in a suitable solvent like Dioxane.[8]

-

Mechanism: The gold catalyst activates the alkyne. The oxidant delivers an oxygen atom to form an α-oxo gold carbene intermediate. The pendant hydroxyl group then attacks the carbene intramolecularly to forge the strained four-membered oxetane ring, yielding oxetan-3-one in a single, efficient step. This method avoids the use of hazardous diazo ketones often employed in similar transformations.[8]

Convergent Assembly and Final Deprotection

With both key precursors in hand, the final stage involves their convergent coupling via reductive amination, followed by the removal of the remaining protecting group.

Rationale: Reductive amination is chosen over direct N-alkylation to avoid common side reactions such as O-alkylation of the oxetane or dialkylation of the pyrrolidine nitrogen. The process involves the in-situ formation of an iminium intermediate from the ketone and the secondary pyrrolidine amine, which is then immediately reduced by a hydride source. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose, as it is mild, selective for imines and iminiums in the presence of ketones, and does not require acidic conditions that could degrade the oxetane ring.

Caption: Final convergent synthesis and deprotection steps.

Experimental Protocol: Reductive Amination and Deprotection

-

Step 1: Reductive Amination: To a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (or another suitably protected amine) and Oxetan-3-one in a chlorinated solvent like 1,2-dichloroethane (DCE), Sodium triacetoxyborohydride is added portion-wise at room temperature. The reaction is monitored by LC-MS or TLC until completion.

-

Step 2: Work-up and Purification: The reaction is quenched with aqueous sodium bicarbonate solution. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield the fully protected intermediate.

-

Step 3: Final Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or via another appropriate method depending on the protecting group strategy chosen in the initial synthesis of the aminopyrrolidine precursor. After neutralization and purification, the final target compound, this compound, is obtained.

Data Summary and Characterization

The success of the synthesis is validated through rigorous analytical characterization at each key stage.

| Step | Transformation | Typical Yield | Key Analytical Techniques |

| Precursor 1 Synthesis | L-Glutamic Acid → Protected (3S)-3-Aminopyrrolidine | 40-50% (overall) | NMR (¹H, ¹³C), Chiral HPLC, Mass Spectrometry (MS) |

| Precursor 2 Synthesis | Propargyl Alcohol → Oxetan-3-one | 70-80% | NMR (¹H, ¹³C), GC-MS |

| Convergent Reductive Amination | Coupling of Precursors 1 & 2 | 80-90% | NMR (¹H, ¹³C), MS |

| Final Deprotection | Removal of Protecting Group(s) | >90% | NMR (¹H, ¹³C), High-Resolution MS (HRMS), Chiral HPLC |

Conclusion

The enantioselective synthesis of this compound is a testament to the power of modern synthetic organic chemistry. By employing a convergent strategy rooted in a logical retrosynthetic analysis, the synthesis becomes both efficient and highly controllable. The key strategic pillars of this approach—utilizing the chiral pool to set absolute stereochemistry, employing state-of-the-art gold catalysis for strained ring formation, and leveraging a mild and selective reductive amination for the final coupling—provide a robust and scalable route to this medicinally relevant compound. This guide serves as a technical blueprint for researchers and drug development professionals seeking to access this and structurally related molecules, enabling the further exploration of their therapeutic potential.

References

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

-

Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Organic Letters, 24(16), 3049–3054. (2022). [Link]

-

One-pot, catalytic enantioselective total syntheses of pyrrolidine and indolizidine alkaloids. ResearchGate. (n.d.). [Link]

-

Suto, M. J., Turner, W. R., & Kampf, J. W. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441–1448. [Link]

-

Jones, T. K., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 134(4), 2196–2199. [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 604(7905), 293–298. [Link]

-

Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11247–11302. [Link]

-

Zhang, R., Sun, M., Yan, Q., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(12), 2359–2364. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH). (n.d.). [Link]

-

Why Chiral Amines Are Key in Modern Drug Synthesis. DC Fine Chemicals. (2026). [Link]

-

Ziyaev, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6567. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. (n.d.). [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. (n.d.). [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Organic Letters, 25(41), 7585–7590. (2023). [Link]

-

Zhang, R., Sun, M., Yan, Q., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. PubMed. [Link]

-

Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. National Institutes of Health (NIH). (n.d.). [Link]

-

Ziyaev, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]

-

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine. MySkinRecipes. (n.d.). [Link]

-

Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. ResearchGate. (n.d.). [Link]

-

Ye, L., He, W., & Zhang, L. (2009). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 131(41), 14746–14747. [Link]

-

3-(Oxetan-3-yl)pyrrolidine. PubChem. (n.d.). [Link]

-

Enantioselective Total Synthesis of (+)-Amabiline. National Institutes of Health (NIH). (n.d.). [Link]

-

Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. (n.d.). [Link]

Sources

- 1. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine (CAS: 1256667-60-3), a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes established spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for data acquisition are also provided to ensure researchers can generate high-quality, reproducible data. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel small molecules.

Introduction: The Structural Rationale

This compound is a unique bifunctional molecule incorporating a chiral pyrrolidine ring, a strained oxetane moiety, and a primary amine. The oxetane ring is an increasingly popular motif in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability while acting as a hydrogen bond acceptor. The pyrrolidine scaffold is a common feature in many biologically active compounds, and the primary amine offers a key site for further functionalization.

Accurate structural elucidation and purity assessment are critical for any application in drug discovery. Spectroscopic techniques are the cornerstone of this characterization. This guide explains the causality behind expected spectral features, providing a robust framework for analysis.

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the molecule's structure is fundamental to interpreting its spectra. Below is a diagram of this compound with atom numbering used for spectral assignments throughout this guide.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H2, H5 (Pyrrolidine α to N1) | 2.5 - 3.8 | m | Protons adjacent to the secondary amine nitrogen are deshielded. |

| H3 (Pyrrolidine) | 2.8 - 3.2 | m | Methine proton, shifted downfield due to proximity to the primary amine. |

| H4 (Pyrrolidine β to N1) | 1.8 - 3.0 | m | Diastereotopic protons with complex splitting. |

| NH₂ (Primary Amine) | 1.5 - 2.5 | br s | Broad singlet, chemical shift is concentration and solvent dependent. Protons are exchangeable with D₂O. |

| H6 (Oxetane) | 3.5 - 4.5 | m | Methine proton attached to the oxetane ring and N1. |

| H7, H8 (Oxetane) | 4.5 - 5.0 | m | Protons on carbons adjacent to the oxetane oxygen are significantly deshielded. |

Rationale for Predictions:

-

Pyrrolidine Ring Protons: Protons alpha to the nitrogen (H2, H5) are expected in the 2.5-3.8 ppm range. The methine proton at C3 will be in a complex region, influenced by both the adjacent primary amine and the rest of the ring.

-

Oxetane Ring Protons: The protons on the oxetane ring (H6, H7, H8) will be the most downfield aliphatic protons due to the deshielding effect of the electronegative oxygen atom.

-

Amine Protons: The primary amine (NH₂) protons typically appear as a broad singlet that can be exchanged with deuterium oxide (D₂O), leading to its disappearance from the spectrum—a key diagnostic test.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2, C5 (Pyrrolidine α to N1) | 50 - 65 | Carbons directly bonded to the secondary amine nitrogen. |

| C3 (Pyrrolidine) | 45 - 55 | Carbon bearing the primary amine group. |

| C4 (Pyrrolidine β to N1) | 25 - 45 | Aliphatic carbon within the pyrrolidine ring. |

| C6 (Oxetane) | 60 - 75 | Methine carbon of the oxetane ring, attached to N1. |

| C7, C8 (Oxetane) | 70 - 85 | Carbons adjacent to the oxetane oxygen are significantly deshielded. |

Rationale for Predictions:

-

Electronegativity Effects: Carbons bonded to heteroatoms (N, O) are shifted downfield. The carbons of the oxetane ring (C7, C8) adjacent to the oxygen will have the largest chemical shifts.

-

Pyrrolidine Carbons: The carbons alpha to the nitrogen (C2, C5) will be in the 50-65 ppm range, typical for N-substituted pyrrolidines.

Experimental Protocol: NMR Data Acquisition

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-20 mg of this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O) in a clean vial. The choice of solvent is critical as it can influence chemical shifts. Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving high-resolution spectra.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment usually requires 16-64 scans. Following this, acquire the proton-decoupled ¹³C NMR spectrum, which will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, Sharp | A pair of bands is expected for the symmetric and asymmetric stretching of the primary amine. |

| N-H Stretch (Secondary Amine) | 3200 - 3300 | Weak-Medium | A single, weaker band for the N-H bond in the pyrrolidine ring. |

| C-H Stretch (sp³) | 2850 - 2960 | Strong | Aliphatic C-H bonds in the pyrrolidine and oxetane rings. |

| N-H Bend (Primary Amine) | 1580 - 1650 | Medium | Scissoring vibration of the -NH₂ group. |

| C-O Stretch (Oxetane) | 950 - 1150 | Strong | Characteristic C-O-C stretching of the ether linkage in the oxetane ring. |

| C-N Stretch | 1020 - 1250 | Medium-Weak | Aliphatic amine C-N stretching vibrations. |

Rationale for Predictions:

-

N-H Vibrations: The presence of both a primary (-NH₂) and a secondary (-NH-) amine is a key structural feature. Primary amines typically show two N-H stretching bands, while secondary amines show one. The N-H bending of the primary amine is also a useful diagnostic peak.

-

C-O Stretch: The strong absorption from the C-O stretch of the oxetane ether linkage is a highly characteristic feature.

Experimental Protocol: IR Data Acquisition (Neat Liquid)

Figure 3: Workflow for acquiring an IR spectrum of a neat liquid.

-

Preparation: Ensure the salt plates (typically NaCl or KBr) are clean and dry. This can be done by polishing them with a soft cloth and a small amount of a dry solvent like acetone, then allowing it to fully evaporate.

-

Sample Application: Place a single drop of the neat liquid this compound onto the surface of one salt plate.

-

Film Formation: Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.

-

Data Acquisition: Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer. First, run a background scan to account for atmospheric CO₂ and water vapor. Then, run the sample scan to obtain the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI)

-